2-[2-(2-Nitrophenyl)ethenyl]oxirane
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Overview
Description
2-[2-(2-Nitrophenyl)ethenyl]oxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]oxirane typically involves the reaction of 2-nitrobenzaldehyde with a suitable epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring through an epoxidation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-[2-(2-aminophenyl)ethenyl]oxirane, while nucleophilic substitution can produce various functionalized derivatives .
Scientific Research Applications
2-[2-(2-Nitrophenyl)ethenyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with nucleophiles. This reactivity allows it to interact with various molecular targets, including enzymes and proteins, potentially leading to biological effects. The nitrophenyl group can also participate in redox reactions, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
Oxirane, ethyl-: Similar in structure but lacks the nitrophenyl group, making it less reactive in certain contexts.
2-methoxy-5-nitrophenyl oxirane: Contains a methoxy group, which can influence its reactivity and applications.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
160912-89-0 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-[2-(2-nitrophenyl)ethenyl]oxirane |
InChI |
InChI=1S/C10H9NO3/c12-11(13)10-4-2-1-3-8(10)5-6-9-7-14-9/h1-6,9H,7H2 |
InChI Key |
KTVQRVCLLYIOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)C=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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